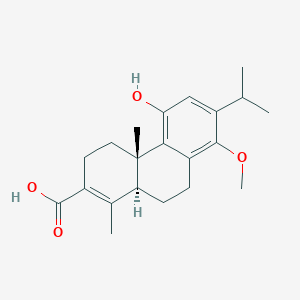

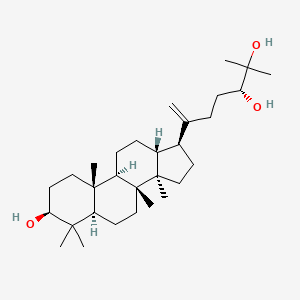

Dammar-20(21)-en-3,24,25-triol

Overview

Description

Synthesis Analysis

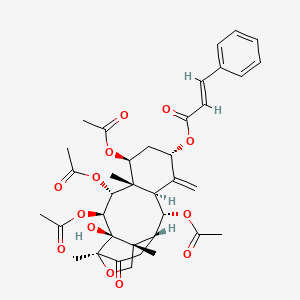

The synthesis of derivatives related to Dammar-20(21)-en-3,24,25-triol involves chemical modifications to protopanaxadiol, leading to compounds with specific stereochemical configurations. For instance, two epimers, 20S,24R-epoxy dammarane-3β,12β,25-triol and 20S,24S-epoxy dammarane-3β,12β,25-triol, were prepared from 20(S)-protopanaxadiol, demonstrating the synthetic accessibility of dammarane derivatives with defined stereochemistry at C-24 (Meng et al., 2013).

Molecular Structure Analysis

The molecular structure of these compounds has been characterized by techniques such as ESI-MS, NMR, and X-ray single-crystal diffraction, revealing the presence of complex intramolecular hydrogen bonds and specific crystal packing patterns. For example, compound 3 has been found to generate a H-bonded tube with a left-handed chiral channel, while compound 4 extends into a two-dimensional network with both right-handed and left-handed chiral channels in the solid state (Meng et al., 2013).

Chemical Reactions and Properties

The chemical reactivity of these compounds involves catalytic rearrangement and glycosylation reactions, leading to a diverse range of products. The rearrangement of 20(S),24(R)-epoxydammarane-3β,12α,25-triol, for instance, results in a complex mixture of products, highlighting the compounds' reactive nature and potential for derivatization (Samoshina et al., 1983).

Physical Properties Analysis

The physical properties of Dammar-20(21)-en-3,24,25-triol derivatives, such as melting points and solubilities, are influenced by their molecular structure and the presence of specific functional groups. The intricate hydrogen-bonding patterns observed in their crystal structures, for instance, play a significant role in determining their physical characteristics.

Chemical Properties Analysis

Chemical properties, including acidity, basicity, and reactivity towards various chemical reagents, are shaped by the compounds' specific functional groups and molecular configurations. The presence of epoxy and hydroxy groups in these molecules, for example, facilitates their participation in a variety of chemical transformations, including oxidation and conjugation reactions.

Scientific Research Applications

-

Synthesis of Dammarane-type Triterpenoid Glycosides

- Summary of Application : Dammar-20(21)-en-3,24,25-triol is a type of dammarane saponin, which are the main chemical components of the roots and flowers of Panax pseudoginseng, a traditional Vietnamese medicinal plant used to promote health and aid in cancer treatment .

- Methods of Application : The compound is isolated from the roots of the plant using various chromatographic methods .

- Results or Outcomes : The specific outcomes of this application are not provided in the source .

-

Isolation from Walsura robusta

-

Pharmacological Activities of Dammarane-Type Triterpenoids

- Summary of Application : Dammarane-type triterpenoids (DTT), including Dammar-20(21)-en-3,24,25-triol, are the main bioactive ingredients in various plants, such as Panax ginseng, P. japonicas, P. notoginseng, and P. quinquefolium .

- Methods of Application : The compound is isolated from the roots of the plant using various chromatographic methods .

- Results or Outcomes : The specific outcomes of this application are not provided in the source .

-

Isolation from Walsura robusta

-

Pharmacological Activities of Dammarane-Type Triterpenoids

- Summary of Application : Dammarane-type triterpenoids (DTT), including Dammar-20(21)-en-3,24,25-triol, are the main bioactive ingredients in various plants, such as Panax ginseng, P. japonicas, P. notoginseng, and P. quinquefolium .

- Methods of Application : The compound is isolated from the roots of the plant using various chromatographic methods .

- Results or Outcomes : The specific outcomes of this application are not provided in the source .

Safety And Hazards

According to the Material Safety Data Sheet, Dammar-20(21)-en-3,24,25-triol is not classified under physical hazards, health hazards, or environmental hazards . In case of contact with eyes or skin, it is recommended to flush with plenty of water . If ingested or inhaled, immediate medical attention is required .

properties

IUPAC Name |

(3R)-6-[(3S,5R,8R,9R,10R,13R,14R,17S)-3-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylhept-6-ene-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H52O3/c1-19(9-12-25(32)27(4,5)33)20-13-17-29(7)21(20)10-11-23-28(6)16-15-24(31)26(2,3)22(28)14-18-30(23,29)8/h20-25,31-33H,1,9-18H2,2-8H3/t20-,21-,22+,23-,24+,25-,28+,29-,30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMOUVFUKZIYNJ-WYAOSOTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC4C(=C)CCC(C(C)(C)O)O)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]12CC[C@@H]([C@H]1CC[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C(=C)CC[C@H](C(C)(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dammar-20(21)-en-3,24,25-triol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.